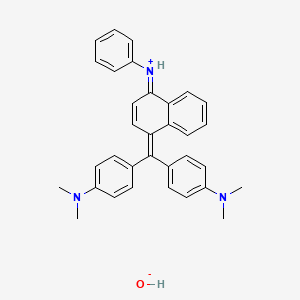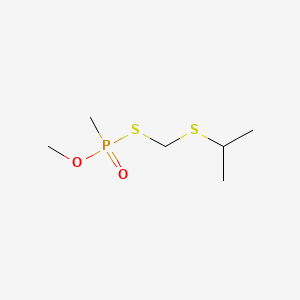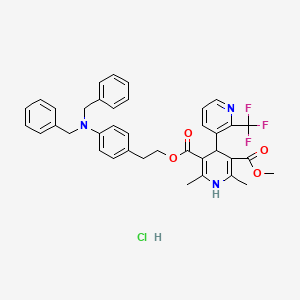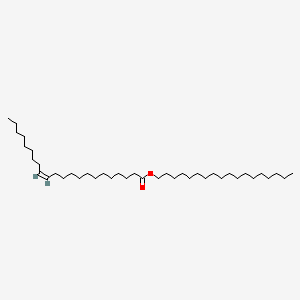
Stearyl erucate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stearyl erucate is a chemical compound known for its use in various industrial and cosmetic applications. It is an ester formed from stearyl alcohol and erucic acid. The compound is recognized for its emollient properties, making it a valuable ingredient in skincare products. This compound is also used as a viscosity-controlling agent in formulations .
准备方法
Synthetic Routes and Reaction Conditions
Stearyl erucate is typically synthesized through a transesterification reaction between stearyl alcohol and erucic acid. This reaction involves heating the reactants in the presence of a catalyst, such as sodium methoxide or potassium hydroxide, to facilitate the esterification process . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale transesterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an alkaline catalyst. The mixture is then heated to a specific temperature, typically around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
Stearyl erucate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides and peroxides.
Reduction: The compound can be reduced to form stearyl alcohol and erucic acid.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require acidic or basic catalysts to proceed efficiently.
Major Products Formed
Oxidation: Oxides and peroxides of this compound.
Reduction: Stearyl alcohol and erucic acid.
Substitution: Various esters and derivatives depending on the substituent introduced.
科学研究应用
Stearyl erucate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a skin-conditioning agent and its effects on skin barrier function.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance dermal penetration.
Industry: Utilized in the formulation of cosmetics, lubricants, and other personal care products .
作用机制
The mechanism of action of stearyl erucate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer on the surface. This layer reduces water loss and enhances skin hydration. The compound’s long-chain fatty acid structure allows it to integrate into the lipid matrix of the skin, improving its barrier function .
相似化合物的比较
Similar Compounds
- Stearyl stearate
- Cetyl palmitate
- Myristyl myristate
- Behenyl erucate
Uniqueness
Stearyl erucate is unique due to its combination of stearyl alcohol and erucic acid, which imparts specific emollient and viscosity-controlling properties. Compared to other similar compounds, this compound has a higher melting point and better stability, making it suitable for use in a wider range of formulations .
属性
CAS 编号 |
86601-84-5 |
|---|---|
分子式 |
C40H78O2 |
分子量 |
591.0 g/mol |
IUPAC 名称 |
octadecyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3/b19-17- |
InChI 键 |
ZFCUBQOYWAZKNO-ZPHPHTNESA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


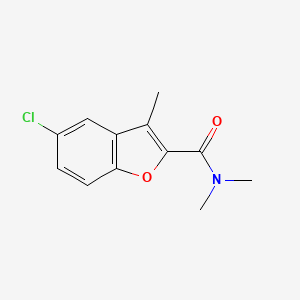

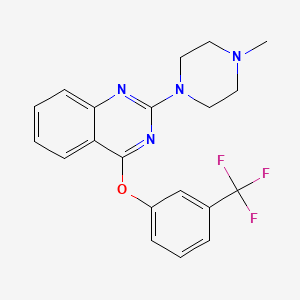
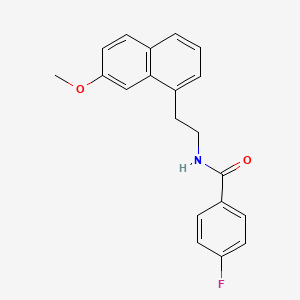
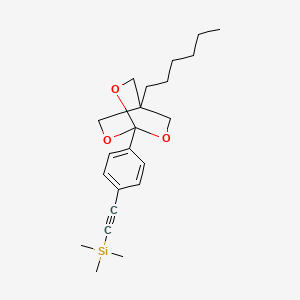


![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid;hydrate](/img/structure/B12730431.png)

